(3Z)-3-[(FURAN-2-YL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE
Overview
Description
(3Z)-3-[(FURAN-2-YL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, a sulfonyl group, and nitro groups attached to an indoline backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(FURAN-2-YL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-furylmethylene with 4-methylphenylsulfonyl chloride, followed by nitration to introduce the nitro groups. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(FURAN-2-YL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
(3Z)-3-[(FURAN-2-YL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-[(FURAN-2-YL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indoline derivatives with sulfonyl and nitro groups, such as:
- 3-(4-methylphenyl)sulfonyl-2-propenenitrile
- 3-fluoro-N-[(2R,3R,6S)-2-(hydroxymethyl)-6-[2-[(4-methylphenyl)sulfonylamino]ethyl]-3-oxanyl]benzamide
Uniqueness
What sets (3Z)-3-[(FURAN-2-YL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE apart is its specific combination of functional groups, which imparts unique chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(3Z)-3-(furan-2-ylmethylidene)-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O7S/c1-13-4-6-17(7-5-13)31(28,29)21-12-14(9-16-3-2-8-30-16)20-18(21)10-15(22(24)25)11-19(20)23(26)27/h2-11H,12H2,1H3/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONVEOMOPWCALX-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=CO3)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=CO3)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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